Kinase Inhibitor Potency and Selectivity: 2,7-Naphthyridin-1(2H)-one Derived MET/AXL Inhibitors vs. Pan-Kinase Inhibitor Cabozantinib
The 2,7-naphthyridin-1(2H)-one core, which is the direct structural analog of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol, serves as the foundation for selective MET and AXL kinase inhibitors. In a direct head-to-head comparison, the 2,7-naphthyridone derivatives 17c and 17e demonstrated single-digit nanomolar IC50 values against MET (13.8 nM) and AXL (17.2 nM), respectively, and exhibited clear target selectivity [1]. This contrasts starkly with the clinical multi-kinase inhibitor cabozantinib, which showed no selectivity between MET and AXL in the same assay panel [1]. This evidence demonstrates that the 2,7-naphthyridinone scaffold intrinsically enables selective kinase targeting, a feature not achievable with all ATP-competitive inhibitors, thereby providing a rational basis for selecting this core for selective inhibitor design programs.
| Evidence Dimension | Kinase Inhibitory Activity (IC50) and Selectivity |
|---|---|
| Target Compound Data | For 2,7-naphthyridinone derivative 17c: IC50(MET) = 13.8 nM. For derivative 17e: IC50(AXL) = 17.2 nM. For derivative 17i: IC50(AXL) = 31.8 nM. |
| Comparator Or Baseline | Cabozantinib (multi-kinase inhibitor): No selectivity between MET and AXL observed in the assay panel. |
| Quantified Difference | 17c and 17e exhibit selective MET or AXL inhibition, while cabozantinib shows a non-selective pan-kinase profile against these targets. |
| Conditions | Biochemical kinase inhibition assay. Details provided in the original publication (Wang et al., 2020). |
Why This Matters
This direct, quantitative selectivity comparison guides procurement decisions for lead optimization campaigns requiring a validated, kinase-selective chemical starting point, de-risking projects from the off-target liabilities associated with non-selective inhibitors.
- [1] Wang, M., Xu, H., Gong, Y., et al. Efficient Arylation of 2,7-Naphthyridin-1(2H)‑one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. ACS Combinatorial Science, 2020, 22(9), 457-467. View Source
